

physical and chemical properties of 4-(Isopropylamino)butanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Isopropylamino)butanol

Cat. No.: B1590333

[Get Quote](#)

A Technical Guide to 4-(Isopropylamino)butanol

Abstract: This document provides a comprehensive technical overview of **4-(Isopropylamino)butanol** (CAS No. 42042-71-7), a bifunctional molecule of interest in pharmaceutical and chemical synthesis. It consolidates available data on its physicochemical properties, outlines established and potential synthetic routes with mechanistic insights, and discusses its reactivity, safety, and applications. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical intermediate.

Introduction and Nomenclature

4-(Isopropylamino)butanol is a secondary amino alcohol that serves as a valuable building block in organic synthesis. Its structure incorporates both a nucleophilic secondary amine and a primary alcohol, allowing for a diverse range of chemical transformations. This bifunctional nature makes it a useful intermediate, particularly in the synthesis of pharmaceutical compounds such as Selexipag, a drug used for treating pulmonary hypertension.^[1] While not as extensively documented as some commodity chemicals, a significant body of practical data exists, enabling a thorough characterization.

Systematic and Common Identifiers:

- IUPAC Name: 4-(propan-2-ylamino)butan-1-ol^[2]

- CAS Number: 42042-71-7[3]
- Molecular Formula: C₇H₁₇NO[4]
- Molecular Weight: 131.22 g/mol [4]
- Synonyms: 4-(Isopropylamino)butan-1-ol, 4-hydroxy-N-isopropylbutan-1-amine, 4-[(1-Methylethyl)amino]-1-butanol[4][5]

Caption: Chemical structure of **4-(Isopropylamino)butanol**.

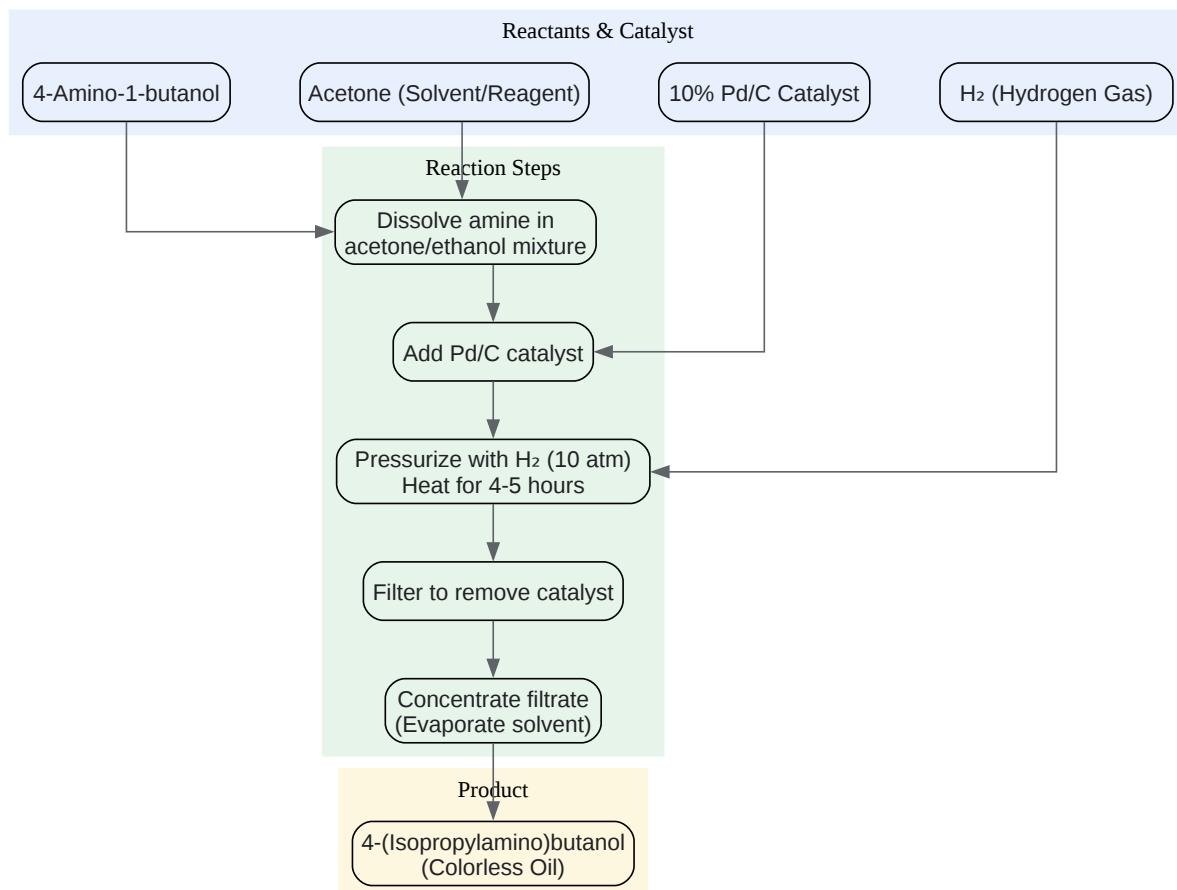
Physicochemical Properties

4-(Isopropylamino)butanol is a colorless to pale yellow, clear liquid at room temperature with a characteristic faint amine-like odor.[6] Its physical properties are dictated by the interplay between the polar amine and alcohol functional groups and the nonpolar alkyl backbone.

Table 1: Key Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[4][6]
Boiling Point	242 °C (at 760 mmHg) 85 °C (at 1 mmHg)	[4][7][8]
Density	0.889 g/cm ³	[4]
Refractive Index	1.4480 - 1.4520	[4]
pKa (Predicted)	15.13 ± 0.10	[4]
Solubility	Soluble in water. Miscible with ethanol, acetone, and dichloromethane.	[4][6]

The presence of both N-H and O-H moieties allows for significant intermolecular hydrogen bonding, resulting in a relatively high atmospheric boiling point. Its solubility in water is good, a consequence of these same hydrogen-bonding capabilities.[4][6]


Synthesis and Manufacturing

The synthesis of **4-(Isopropylamino)butanol** can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Route 1: Reductive Amination

A common and efficient laboratory and industrial-scale synthesis involves the reductive amination of 4-amino-1-butanol with acetone.^{[4][9]} This "one-pot" method is highly effective and proceeds via an intermediate imine which is reduced *in situ*.

Workflow: Reductive Amination

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis via reductive amination.

Detailed Protocol:

- Reaction Setup: 4-amino-1-butanol is dissolved in a solvent mixture of acetone and ethanol. [4][9] Acetone serves as both a solvent and the carbonyl source for imine formation.
- Catalyst Addition: A palladium on carbon (10% Pd/C) catalyst is added to the mixture.[4][9]
- Hydrogenation: The reaction vessel is sealed and pressurized with hydrogen gas to approximately 10 atmospheres. The mixture is heated and stirred for 4 to 5 hours.[4][9] During this step, the primary amine reacts with acetone to form an imine, which is immediately reduced by the catalytic hydrogenation to the desired secondary amine.
- Workup: Upon completion, the reaction mixture is cooled and filtered to remove the solid Pd/C catalyst.[4][9]
- Isolation: The filtrate is concentrated under reduced pressure to remove the solvents, yielding the target compound, **4-(Isopropylamino)butanol**, typically as a colorless oil in high yield.[4][9]

Causality: This method is favored for its high atom economy and procedural simplicity. Using a heterogeneous catalyst like Pd/C simplifies product purification, as the catalyst can be easily removed by filtration. The *in situ* reduction of the imine prevents potential side reactions or isolation difficulties associated with unstable imine intermediates.[10]

Route 2: Nucleophilic Substitution

An alternative synthetic approach involves the nucleophilic substitution of a butanol derivative with isopropylamine. A patent describes a multi-step process starting from tetrahydrofuran.[11]

- Ring Opening: Tetrahydrofuran is reacted with a hydrogen bromide solution in acetic acid to form 4-bromo-1-acetoxybutane.[11]
- Amination: The resulting bromo-acetate intermediate is then reacted with isopropylamine. The amine acts as a nucleophile, displacing the bromide to form 4-isopropylamino-1-acetoxybutane.[11]
- Hydrolysis: The final step is the hydrolysis of the acetate ester to yield the desired **4-(isopropylamino)butanol**.[11]

Mechanistic Insight: This route leverages classic S_N2 reactions. Isopropylamine, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom.[12] The final hydrolysis step is a standard ester cleavage, typically performed under basic or acidic conditions, to unmask the primary alcohol.

Chemical Reactivity and Applications

The dual functionality of **4-(Isopropylamino)butanol** dictates its chemical behavior and utility.

Reactivity Profile

- **Amine Group:** The secondary amine is nucleophilic and basic. It readily reacts with acids to form ammonium salts.[4][7] It can undergo further N-alkylation, acylation with acid chlorides or anhydrides to form amides, and other standard amine transformations.[12][13]
- **Alcohol Group:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified with carboxylic acids or their derivatives, or converted into a better leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.[14]
- **Intramolecular Reactions:** Under certain conditions, such as with $\gamma\text{-Al}_2\text{O}_3$ at high temperatures, amino alcohols can undergo intramolecular cyclization to form heterocyclic compounds like pyrrolidines.[15]

The reactivity of amines is generally greater than that of alcohols in nucleophilic reactions.[16] Therefore, reactions targeting the alcohol group may require protection of the more reactive amine function.

Key Applications

- **Pharmaceutical Intermediate:** Its most prominent application is as a key intermediate in the synthesis of Selexipag, a prostacyclin receptor agonist for treating pulmonary arterial hypertension.[1][5]
- **Research Chemical:** It is widely used as a building block in medicinal chemistry and for developing new synthetic methodologies.[3][5]
- **Solvent:** It has been cited for use as a solvent for various paints, varnishes, and lacquers.[4][7]

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of **4-(Isopropylamino)butanol**.

While a comprehensive, peer-reviewed spectral analysis is not readily available, predicted spectra and data from analogous compounds provide a reliable profile.

- **¹H NMR:** The proton NMR spectrum is expected to be complex. Key signals would include:
 - A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH).
 - A multiplet for the methine proton of the isopropyl group (-CH(CH₃)₂).
 - A doublet for the two methyl groups of the isopropyl moiety.
 - Broad signals for the O-H and N-H protons, which may exchange with D₂O.
 - Multiple overlapping multiplets for the other methylene groups in the butane chain. A patent provides ¹H-NMR data for the acetylated precursor, 4-isopropylamino-1-acetoxybutane, which supports this general pattern.[11] The analysis of butanol isomers demonstrates how the position of the hydroxyl group significantly influences chemical shifts and splitting patterns, a principle that applies here.[17][18]
- **¹³C NMR:** The ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to each unique carbon atom in the molecule. Data for related compounds are available in chemical databases.[19][20]
- **IR Spectroscopy:** The infrared spectrum would be characterized by:
 - A broad absorption band in the 3300-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations.
 - Absorptions in the 2850-2960 cm⁻¹ range due to C-H stretching.
 - A C-O stretching band around 1050-1150 cm⁻¹.
 - A C-N stretching band around 1020-1250 cm⁻¹. FTIR spectral data is available on PubChem, confirming these characteristic peaks.[19]

Safety and Handling

4-(Isopropylamino)butanol is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[4][19]

GHS Hazard Information:

- Pictograms: Flame, Exclamation Mark[4]
- Signal Word: Warning[2]
- Hazard Statements:
 - H226: Flammable liquid and vapor.[2][19]
 - H315: Causes skin irritation.[2][19]
 - H319: Causes serious eye irritation.[2][19]

Handling and Storage:

- Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen or argon), preferably at 2–8 °C.[4][5] The compound is noted to be air-sensitive.
- Precautions: Use personal protective equipment (gloves, safety glasses, lab coat). Keep away from heat, sparks, and open flames. Ensure adequate ventilation.[19]

Conclusion

4-(Isopropylamino)butanol is a functionally rich molecule with established utility in both industrial and research settings. Its synthesis is well-characterized, with reductive amination offering a particularly efficient and scalable route. The compound's dual amine and alcohol reactivity provides a platform for diverse chemical modifications, cementing its role as a valuable intermediate in the synthesis of complex targets, most notably pharmaceuticals like Selexipag. Proper handling and storage are essential due to its flammability and irritant properties. This guide consolidates the core technical information necessary for its safe and effective use in a professional scientific environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2016161826A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 4-(Isopropylamino)butanol | 42042-71-7 [chemicalbook.com]
- 5. 4-(Isopropylamino)Butan-1-ol CAS 42042-71-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-(Isopropylamino)butanol CAS#: 42042-71-7 [m.chemicalbook.com]
- 8. 4-(isopropylamino)butanol/c7h17no Cas 42042-71-7 Boiling Point: 85a C/1mmhg(lit.) at Best Price in Shijiazhuang | Shijiazhuang Dingmin Pharmaceutical Sciences Co., Ltd. [tradeindia.com]
- 9. 4-(Isopropylamino)butanol synthesis - chemicalbook [chemicalbook.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. US20180029973A1 - Method for preparing 4-isopropylamino-1-butanol - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Amine Reactivity [www2.chemistry.msu.edu]
- 14. villanovachemistry.wordpress.com [villanovachemistry.wordpress.com]
- 15. BJOC - Continuous N-alkylation reactions of amino alcohols using γ -Al₂O₃ and supercritical CO₂: unexpected formation of cyclic ureas and urethanes by reaction with CO₂ [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. NMR Spectrum of Butanol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. 4-(Isopropylamino)butanol | C7H17NO | CID 12950986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-(Isopropylamino)butanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590333#physical-and-chemical-properties-of-4-isopropylamino-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com